REACTION_CXSMILES
|
ClC1C=CC(S[CH:9]2[C:18]3[C:13](=[C:14]([F:20])[CH:15]=[CH:16][C:17]=3[F:19])[O:12][CH2:11][CH:10]2O)=CC=1.[CH:22]1[CH:27]=[C:26]([Cl:28])[CH:25]=[C:24](C(OO)=O)[CH:23]=1.[O-:33][S:34]([O-:37])(=S)=O.[Na+].[Na+].S(Cl)(C)(=O)=O.C(N(CC)CC)C>C(Cl)Cl.O>[Cl:28][C:26]1[CH:27]=[CH:22][C:23]([S:34]([C:9]2[C:18]3[C:13](=[C:14]([F:20])[CH:15]=[CH:16][C:17]=3[F:19])[O:12][CH2:11][CH:10]=2)(=[O:37])=[O:33])=[CH:24][CH:25]=1 |f:2.3.4|
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Name
|
|
Quantity
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71 mmol
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)SC1C(COC2=C(C=CC(=C12)F)F)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
Na2S2O3
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
The organic layer washed with 1N NaOH solution (2×100 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 ml DCM
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The reaction solution washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from EtOAc/Hexane solution
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1=CCOC2=C(C=CC(=C12)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |